molecular formula C23H32BFO4Si B13704906 (7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl)boronic acid

(7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl)boronic acid

Cat. No.: B13704906
M. Wt: 430.4 g/mol
InChI Key: ACURBEHVNXOBAE-UHFFFAOYSA-N
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Description

7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This specific compound features a naphthalene core substituted with fluoro, methoxymethoxy, and triisopropylsilyl groups, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which is then functionalized with a fluoro group at the 7-position.

    Methoxymethoxy Protection: The hydroxyl group at the 3-position is protected using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Triisopropylsilyl Ethynylation: The ethynyl group is introduced at the 8-position using a triisopropylsilyl-protected acetylene derivative in the presence of a palladium catalyst.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium periodate in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthol or naphthoquinone derivatives.

    Reduction: Formation of de-fluorinated naphthalene derivatives.

    Substitution: Formation of naphthalene derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 7-fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The fluoro and triisopropylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the complexity and specificity of 7-fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid.

    Naphthalene-1-boronic Acid: Similar naphthalene-based boronic acid but without the additional functional groups.

    Triisopropylsilyl Acetylene: Used in the synthesis of various organic compounds but lacks the boronic acid functionality.

Uniqueness

7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid is unique due to its combination of functional groups, which provide enhanced reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research.

Properties

Molecular Formula

C23H32BFO4Si

Molecular Weight

430.4 g/mol

IUPAC Name

[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl]boronic acid

InChI

InChI=1S/C23H32BFO4Si/c1-15(2)30(16(3)4,17(5)6)11-10-20-22(25)9-8-18-12-19(29-14-28-7)13-21(23(18)20)24(26)27/h8-9,12-13,15-17,26-27H,14H2,1-7H3

InChI Key

ACURBEHVNXOBAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1C(=C(C=C2)F)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC)(O)O

Origin of Product

United States

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